molecular formula C15H17NO2 B1296297 Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate CAS No. 26088-68-6

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Cat. No. B1296297
CAS RN: 26088-68-6
M. Wt: 243.3 g/mol
InChI Key: VRBGKURGKHUBLB-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the CAS Number: 26088-68-6 . It has a molecular weight of 243.31 . The IUPAC name for this compound is ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate and similar compounds has been a subject of research . For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .


Molecular Structure Analysis

The InChI code for Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is 1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 . This code provides a specific representation of its molecular structure.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate are complex and depend on the conditions and reactants used . For example, the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .


Physical And Chemical Properties Analysis

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heteroannulated Carbazoles

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has been utilized in chemical research, particularly in the synthesis of heteroannulated carbazoles. For instance, the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with ethyl acetate resulted in compounds like 2-acetyl-1-hydroxycarbazole and 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. These substances were used to prepare isoxazolo- and pyrazolo-fused carbazoles, suggesting their utility in the synthesis of complex organic structures (Martin & Prasad, 2007).

Investigation in Photophysical Research

The compound has also found application in photophysical research. A study investigated the photophysical properties of Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a derivative of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate. This research revealed the solvatochromic behavior of ECPC and its potential as a probe for determining the critical micelle concentrations of surfactants in organized media, demonstrating its significance in the study of molecular interactions in various solvents (Alsharif et al., 2018).

Role in Antimicrobial and Antioxidant Research

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate derivatives have been synthesized and tested for their biological activities, such as antimicrobial and antioxidant properties. For example, novel carbazole-based β-diketones and pyrazole derivatives exhibited significant antibacterial and antifungal activities, underscoring their potential application in the development of new antimicrobial agents (Kadnor et al., 2018).

Safety And Hazards

This compound is associated with several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBGKURGKHUBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300276
Record name ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

CAS RN

26088-68-6
Record name NSC135815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.08 g of phenylhydrazine and 1.84 g of ethyl 4-oxocyclohexanecarboxylate in 25 ml of acetic acid was refluxed for 30 minutes and then poured into ice water. The aqueous layer was extracted with ethyl acetate. The organic extract was washed thoroughly with a saturated aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure. The resulting residue was subjected to column chromatography using 50 g of silica gel with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent and then recrystallized from ethyl acetate and hexane, to yield 2.28 g of the title compound, melting at 95°-96° C.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Cyclohexanonecarboxylic acid ethyl ester (25 g, 147 mmol) and phenylhydrazine hydrochloride (20 g, 139 mmol) were refluxed in 550 mL of anhydrous ethanol overnight. The reaction was cooled and concentrated in vacuo. The residue was partitioned between ethyl acetate and water, then the organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 34.5 g (96%) of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Gündoğdu, M Göçmentürk, Y Ergün… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C15H15NO3, the carbazole skeleton includes an ethoxycarbonyl group at the 3-position. In the indole ring system, the benzene and pyrrole rings are nearly …
Number of citations: 2 scripts.iucr.org
D Sarıgöl, D Yüksel, G Okay… - Journal of Molecular …, 2015 - Elsevier
Seventeen new compounds having tetrahydrocarbazole moiety were synthesized by condensation of tetrahydrocarbazole hydrazide with aromatic aldehydes. The structures and …
Number of citations: 17 www.sciencedirect.com
M GÖÇMENTÜRK - 2010 - DEÜ Fen Bilimleri Enstitüsü
Number of citations: 0

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